2-(5-Bromofuran-2-YL)-1,3-dioxolane

Organic Synthesis Acetalization Process Chemistry

2-(5-Bromofuran-2-yl)-1,3-dioxolane (CAS 32529-50-3) is a heterocyclic building block belonging to the class of furan-based cyclic acetals. Its molecular structure, C₇H₇BrO₃, consists of a furan ring substituted at the 5-position with a bromine atom and at the 2-position with a 1,3-dioxolane ring.

Molecular Formula C7H7BrO3
Molecular Weight 219.03 g/mol
CAS No. 32529-50-3
Cat. No. B3051273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromofuran-2-YL)-1,3-dioxolane
CAS32529-50-3
Molecular FormulaC7H7BrO3
Molecular Weight219.03 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=CC=C(O2)Br
InChIInChI=1S/C7H7BrO3/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,7H,3-4H2
InChIKeyKMCPUMSKEALUKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Bromofuran-2-yl)-1,3-dioxolane (CAS 32529-50-3): Core Identity, Synthesis Routes, and Procurement Specifications for R&D-Scale Sourcing


2-(5-Bromofuran-2-yl)-1,3-dioxolane (CAS 32529-50-3) is a heterocyclic building block belonging to the class of furan-based cyclic acetals. Its molecular structure, C₇H₇BrO₃, consists of a furan ring substituted at the 5-position with a bromine atom and at the 2-position with a 1,3-dioxolane ring . This compound is typically prepared via the acetalization of 5-bromo-2-furaldehyde with ethylene glycol under acid catalysis [1]. It is commercially available from multiple research chemical suppliers in purities ranging from 95% to 97% .

Why 2-(5-Bromofuran-2-yl)-1,3-dioxolane Cannot Be Trivially Substituted: Critical Role of Bromine Regiochemistry and Acetal Protection in Downstream Synthetic Value


Generic substitution of 2-(5-Bromofuran-2-yl)-1,3-dioxolane with other furan derivatives is scientifically unjustified due to two non-negotiable structural features. First, the 5-position bromine substituent is essential for enabling subsequent Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi), a reactivity profile not shared by non-halogenated analogs . Second, the 1,3-dioxolane acetal serves as a critical protecting group for the latent aldehyde, a functional handle that must be preserved during organometallic transformations and later liberated under controlled acidic conditions; unprotected aldehydes are incompatible with many organometallic reagents and basic conditions [1]. Therefore, compounds lacking either the bromine or the acetal group—such as 5-bromo-2-furaldehyde or 2-(furan-2-yl)-1,3-dioxolane—offer fundamentally different synthetic utility and cannot be considered equivalent replacements in a synthetic sequence requiring this specific dual-functional intermediate.

Quantitative Differentiators of 2-(5-Bromofuran-2-yl)-1,3-dioxolane: Head-to-Head Synthetic Yield, Unique Organometallic Utility, and Structural Stability Metrics


Synthesis Yield Comparison: 2-(5-Bromofuran-2-yl)-1,3-dioxolane vs. Non-Halogenated 2-(Furan-2-yl)-1,3-dioxolane

The synthesis of 2-(5-Bromofuran-2-yl)-1,3-dioxolane via acetalization of 5-bromo-2-furaldehyde with ethylene glycol proceeds in approximately 86% yield [1]. In contrast, the synthesis of the non-halogenated analog 2-(furan-2-yl)-1,3-dioxolane from furfural and ethylene glycol has been optimized to achieve a 92% isolated yield within 4 hours using 2 wt% phosphotungstic acid as catalyst in refluxing benzene [2]. This 6% absolute yield difference reflects the slight steric and electronic influence of the bromine substituent on the acetalization equilibrium and reaction rate.

Organic Synthesis Acetalization Process Chemistry Yield Optimization

Exclusive Utility as a Precursor to 5-(1,3-Dioxolan-2-yl)-2-furanylzinc Bromide: A Unique Organozinc Reagent

2-(5-Bromofuran-2-yl)-1,3-dioxolane is the sole documented precursor for the direct insertion synthesis of 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, a novel organozinc reagent [1]. This reagent represents the first example of direct synthesis of the corresponding organozinc halide from a bromofuran bearing an acetal protecting group [1]. The resulting organozinc species undergoes Pd-catalyzed cross-coupling with various aryl- and heteroaryl halides to afford 5-substituted 2-furaldehydes (after acetal deprotection) [2]. In contrast, attempts to utilize 2-bromofuran in similar Pd-catalyzed couplings with alkyl nucleophiles produced little or no product, highlighting the unique reactivity conferred by the combination of the 5-bromo substituent and the 2-position acetal . This organozinc methodology enables the preparation of a wide range of 5-substituted 2-furaldehydes that are otherwise difficult to access.

Organometallic Chemistry Negishi Coupling Furan Functionalization Zinc Reagents

Hydrolytic Stability Advantage: Cyclic Acetals vs. Acyclic Acetal Systems

Furan 1,3-dioxolanes and 1,3-dioxanes exhibit significantly enhanced hydrolytic stability compared to analogous systems with acyclic acetal structures [1]. This class-level stability advantage is attributed to the reduced conformational flexibility and favorable thermodynamics of the cyclic acetal moiety. The hydrolysis of these cyclic acetals follows first-order kinetics and is a reversible monomolecular reaction [1]. In contrast, acyclic acetals are more susceptible to acid-catalyzed hydrolysis, which can prematurely unmask the aldehyde during subsequent synthetic transformations. The dioxolane ring in 2-(5-Bromofuran-2-yl)-1,3-dioxolane therefore provides superior protection of the latent aldehyde functionality, enabling multi-step synthetic sequences that would be compromised with acyclic acetal protecting groups.

Stability Hydrolysis Kinetics Protecting Group Chemistry Furan Chemistry

Regiochemical Precision: 5-Bromo Substitution Enables Selective Pd-Catalyzed Cross-Coupling at the C5 Position

The 5-bromo substituent in 2-(5-Bromofuran-2-yl)-1,3-dioxolane provides a defined site for Pd-catalyzed cross-coupling reactions. This regiochemical precision is critical: studies on related systems show that 2-bromofuran undergoes effective Pd-catalyzed Suzuki coupling with aryl nucleophiles, whereas coupling with alkyl nucleophiles yields little or no product . Furthermore, 3-bromofuran exhibits distinct regioselectivity, undergoing directed metalation and functionalization at C2 due to the adjacent electron-withdrawing bromo group [1]. The 5-bromo substitution pattern in the target compound therefore offers a unique and predictable coupling site that differs from both 2-bromo and 3-bromo regioisomers, enabling the synthesis of 5-substituted furan derivatives that cannot be accessed using alternative bromofuran isomers.

Suzuki-Miyaura Coupling Regioselectivity Palladium Catalysis Furan Functionalization

Validated Use as an Intermediate for Agrochemical and Pharmaceutical Building Blocks

Dioxolane derivatives bearing furan and halogen substituents—a structural class that includes 2-(5-Bromofuran-2-yl)-1,3-dioxolane—are explicitly claimed as intermediates for the synthesis of agrochemical active ingredients [1]. Additionally, dioxolane derivatives are broadly utilized in the preparation of compounds with pest control and plant growth regulation activities [2]. The specific combination of a 5-bromo substituent and a protected aldehyde makes this compound a versatile building block for generating diverse libraries of 5-arylated or 5-alkylated furan-2-carbaldehydes, which are privileged scaffolds in medicinal chemistry and crop protection research [3]. This validated industrial utility distinguishes the compound from simpler furan derivatives that lack the full complement of functional handles required for advanced intermediate applications.

Agrochemical Intermediates Pharmaceutical Building Blocks Dioxolane Derivatives Industrial Application

Optimal Deployment Scenarios for 2-(5-Bromofuran-2-yl)-1,3-dioxolane Based on Quantified Differentiation Evidence


Synthesis of 5-Aryl-2-furaldehydes via Organozinc-Mediated Negishi Coupling

This compound is the mandatory starting material for generating 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, a unique organozinc reagent that enables the direct synthesis of diverse 5-substituted 2-furaldehydes upon coupling with aryl or heteroaryl halides followed by acetal deprotection [1]. This route provides access to 5-arylated furfural derivatives that are valuable intermediates for pharmaceuticals and agrochemicals. No other bromofuran regioisomer or unprotected aldehyde can replicate this sequence while preserving the C2 aldehyde functionality.

Multi-Step Synthetic Sequences Requiring Robust Aldehyde Protection

The enhanced hydrolytic stability of the 1,3-dioxolane moiety compared to acyclic acetals makes this compound the preferred choice for synthetic routes involving acidic or aqueous workup conditions where premature aldehyde deprotection would compromise yield [2]. This stability advantage is particularly relevant in library synthesis and process chemistry where intermediates must survive multiple reaction steps.

Regioselective Functionalization of the Furan C5 Position in Complex Molecule Synthesis

When the synthetic objective requires selective functionalization at the furan 5-position while maintaining a latent aldehyde at the 2-position, 2-(5-Bromofuran-2-yl)-1,3-dioxolane is the only viable building block. Alternative bromofuran isomers (2-bromo or 3-bromo) direct coupling to different positions and would yield undesired regioisomers . This precision is critical in medicinal chemistry where substitution pattern directly affects target binding and selectivity.

Agrochemical Intermediate Synthesis Campaigns

Based on patent literature, dioxolane derivatives bearing halogen substituents are explicitly claimed as intermediates for agrochemical active ingredients [3]. This compound serves as a strategic building block for the preparation of crop protection agents and plant growth regulators, offering a validated industrial application pathway that supports procurement for scaled-up development programs.

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